9-Fluorenone-1-boronic acid

Vue d'ensemble

Description

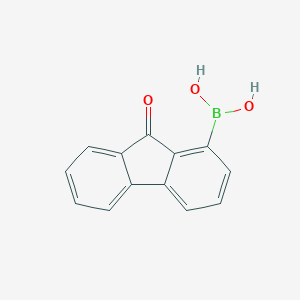

9-Fluorenone-1-boronic acid is an organic compound characterized by the presence of a boronic acid group attached to the fluorenone ring. This compound is known for its reactivity and is widely used in organic synthesis and material science due to its unique chemical properties .

Mécanisme D'action

Target of Action

9-Fluorenone-1-boronic acid is an organic compound . .

Mode of Action

It is synthesized by introducing a boronic acid functional group into 9-fluorenone .

Biochemical Pathways

In the degradation of fluorene, a related compound, intermediates such as 9-fluorenone, 3,4-dihydroxy-9-fluorenone, phthalate, and protocatechuic acid have been identified .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored in a dry, well-ventilated place, away from flammable substances and oxidizing agents . It is also important to avoid inhaling its dust or gas from its solution .

Analyse Biochimique

Biochemical Properties

9-Fluorenone-1-boronic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to form reversible covalent bonds with diols and polyols, which are common motifs in biological molecules such as saccharides and catechols . This property makes it useful in the synthesis of small chemical receptors for various biochemical applications. Additionally, this compound can interact with nucleophilic amino acid side chains, such as serine, which further expands its utility in biochemical research .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its ability to form boronate esters with diols can interfere with cellular signaling pathways that involve saccharides and polysaccharides . Moreover, this compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcriptional activity of specific genes . Its impact on cellular metabolism is also notable, as it can alter the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of reversible covalent bonds with diols and polyols, which can modulate the activity of enzymes and other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can bind to nucleophilic amino acid residues, such as serine, in proteins, thereby affecting their function . These binding interactions can result in changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. Over time, the compound may undergo hydrolysis, leading to the formation of boric acid and other degradation products . This degradation can affect its long-term efficacy in biochemical assays and experiments. In in vitro studies, the temporal effects of this compound on cellular function have been observed, with changes in enzyme activity and gene expression occurring over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects . At higher doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of cellular processes . These threshold effects are important for determining the safe and effective dosage range for experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized by enzymes such as dioxygenases, which catalyze the oxidation of the compound to form various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites in cells . Understanding these pathways is crucial for elucidating the biochemical roles of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments . For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is determined by various targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . For instance, this compound may localize to the nucleus, where it can interact with transcription factors and other DNA-binding proteins, modulating gene expression . Additionally, its localization to other organelles, such as the mitochondria, can influence cellular metabolism and energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid under mild conditions . This method is favored due to its high yield and functional group tolerance.

Industrial Production Methods: Industrial production of 9-fluorenone-1-boronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method enables the synthesis of various compounds with high throughput and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: 9-Fluorenone-1-boronic acid undergoes several types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters.

Reduction: The fluorenone moiety can be reduced to form fluorenol derivatives.

Substitution: The boronic acid group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are typically used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products:

Oxidation: Boronic esters.

Reduction: Fluorenol derivatives.

Substitution: Various substituted fluorenone derivatives.

Applications De Recherche Scientifique

9-Fluorenone-1-boronic acid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

- Phenylboronic acid

- 4-Fluorophenylboronic acid

- 2-Naphthylboronic acid

- 3-Pyridylboronic acid

Comparison: 9-Fluorenone-1-boronic acid is unique due to its fluorenone moiety, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly useful in applications requiring specific reactivity and selectivity .

Activité Biologique

9-Fluorenone-1-boronic acid (CAS Number: 194470-10-5) is an organic compound characterized by a boronic acid group attached to a fluorenone structure. This compound has garnered attention for its unique chemical properties and potential applications in various fields, particularly in biological contexts. Its ability to interact with diols and polyols makes it a valuable tool in biochemical research, especially as a fluorescent sensor for carbohydrates.

- Molecular Formula : C₁₃H₉BO₃

- Molecular Weight : 224.02 g/mol

- Density : 1.39 g/cm³

- Boiling Point : 489.8ºC at 760 mmHg

- Flash Point : 250.1ºC

This compound primarily functions through the formation of reversible covalent bonds with diols, including sugars. This interaction is crucial for its application as a sensor, where it can detect the presence of monosaccharides by altering fluorescence properties upon binding.

Biochemical Pathways

The compound's mechanism involves:

- Binding Affinity : It selectively binds to diols, which are prevalent in biological molecules such as saccharides.

- Fluorescent Sensing : The formation of boronate esters with sugars leads to significant changes in fluorescence, allowing for quantitative detection in assays.

Fluorescent Sensors

This compound has been developed into fluorescent sensors capable of detecting carbohydrates. These sensors leverage the compound's ability to form stable complexes with diols, making them useful in biochemical assays and diagnostics.

| Sensor Type | Target Molecule | Detection Method |

|---|---|---|

| Fluorescent Sensor | Monosaccharides | Changes in fluorescence upon binding |

Case Studies

- Detection of Glucose : A study explored the use of this compound as a sensor for glucose detection. The compound demonstrated high selectivity and sensitivity, making it a promising candidate for glucose monitoring in diabetic patients.

- Interaction with Proteins : Research indicated that boronic acids, including this compound, could interact with Lewis bases in proteins, potentially influencing protein folding and aggregation processes relevant to amyloid diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with other boronic acids used in biological applications:

| Compound Name | Molecular Structure | Primary Biological Activity |

|---|---|---|

| This compound | Structure | Fluorescent sensor for carbohydrates |

| Vaborbactam | Structure | β-lactamase inhibitor |

| Boromycin | Structure | Antimicrobial activity against Gram-positive bacteria |

Future Directions

The ongoing research into boronic acids suggests that compounds like this compound may have broader applications in drug development and therapeutic interventions. Its role as a building block in organic synthesis also positions it well for future advancements in material science and nanotechnology.

Propriétés

IUPAC Name |

(9-oxofluoren-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BO3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOKHBOOTOGTGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)C3=CC=CC=C3C2=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400706 | |

| Record name | 9-Fluorenone-1-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194470-10-5 | |

| Record name | 9-Fluorenone-1-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.